1-(3-fluoro-4-methylphenyl)-3-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)urea
Description
This compound features a urea backbone bridging two distinct moieties:
- Aryl group: A 3-fluoro-4-methylphenyl substituent, which introduces steric bulk and electron-withdrawing properties.
- Pyridazinone-thiophene system: A pyridazinone ring (6-oxo-pyridazin-1(6H)-yl) substituted with a thiophen-2-yl group, connected via an ethyl linker.
The synthesis likely involves coupling 3-fluoro-4-methylphenyl isocyanate (CAS 143782-23-4) with an amine intermediate containing the pyridazinone-thiophene moiety .
Properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2S/c1-12-4-5-13(11-14(12)19)21-18(25)20-8-9-23-17(24)7-6-15(22-23)16-3-2-10-26-16/h2-7,10-11H,8-9H2,1H3,(H2,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHAZNFHTVIURM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Implications
- The 3-fluoro-4-methylphenyl group provides a balance of lipophilicity and steric hindrance, possibly improving pharmacokinetics over bulkier substituents (e.g., 5j’s ester group) .
- Synthetic Challenges : The ethyl linker in the target compound requires precise regioselective coupling, contrasting with simpler acetamide-based derivatives (e.g., 6a) .
Q & A
Basic: What are the recommended synthetic routes for 1-(3-fluoro-4-methylphenyl)-3-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)urea?
Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the pyridazinone core followed by functionalization. Key steps include:
- Pyridazinone Formation : Cyclocondensation of thiophene-2-carboxylic acid derivatives with hydrazine hydrate under reflux conditions to generate the 6-oxo-pyridazin-1(6H)-yl scaffold .
- Ethylurea Linkage : Coupling the pyridazinone intermediate with 2-chloroethyl isocyanate in the presence of a base (e.g., triethylamine) to introduce the ethylurea moiety.
- Final Substitution : Reacting with 3-fluoro-4-methylphenyl isocyanate under anhydrous conditions (e.g., DMF, 60°C) to attach the aryl group.
Optimization Tips : Use column chromatography (silica gel, petroleum ether/EtOAc gradient) for purification , and monitor reactions via TLC or HPLC to minimize side products.
Basic: How is structural confirmation achieved for this compound?
Answer:
A combination of spectroscopic and chromatographic techniques is essential:
- NMR Spectroscopy :
- ¹H NMR : Look for characteristic peaks: δ ~8.5–9.0 ppm (pyridazinone NH), δ ~6.5–7.5 ppm (thiophene protons), and δ ~2.3 ppm (methyl group on phenyl) .
- ¹³C NMR : Confirm carbonyl groups (C=O at ~165–170 ppm) and aromatic carbons .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- IR Spectroscopy : Detect urea C=O stretches (~1640–1680 cm⁻¹) and pyridazinone absorptions .
Basic: What in vitro assays are suitable for initial biological screening?
Answer:
Prioritize assays based on structural analogs:
- Enzyme Inhibition : Test against kinases or proteases due to the urea moiety’s hydrogen-bonding capacity .
- Receptor Binding : Use fluorescence polarization assays for targets like GPCRs, leveraging the thiophene’s π-π interactions .
- Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, noting IC₅₀ values .
Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and validate solubility in DMSO/PBS .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
Focus on modifying substituents to probe activity:
- Thiophene Replacement : Substitute with furan or phenyl rings to assess electronic effects on binding (e.g., reduced activity with furan due to weaker π-stacking) .
- Fluoro/Methyl Position : Synthesize 3-fluoro-5-methyl or 4-chloro analogs to evaluate steric and electronic impacts .
- Urea Linker : Replace ethyl with propyl or cyclic amines to test conformational flexibility .
Methodology : Use parallel synthesis and compare IC₅₀ values across analogs. Validate with molecular docking to correlate substituent effects with target interactions .
Advanced: How can computational modeling resolve contradictions in reported biological activities?
Answer:
- Molecular Dynamics (MD) Simulations : Model compound-protein interactions over 100 ns to identify stable binding poses, addressing discrepancies in IC₅₀ values across studies .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences between analogs to rationalize activity trends (e.g., thiophene vs. phenyl substituents) .
- Density Functional Theory (DFT) : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and metabolic stability .
Advanced: What strategies address low metabolic stability observed in preclinical studies?
Answer:
- Prodrug Design : Introduce ester or amide prodrug moieties at the urea NH to enhance solubility and reduce first-pass metabolism .
- Cytochrome P450 Inhibition Assays : Identify metabolic hotspots (e.g., thiophene oxidation) using LC-MS/MS with human liver microsomes .
- Stability Testing : Perform accelerated degradation studies (pH 1–10, 37°C) and monitor via HPLC to identify labile groups .
Advanced: How can conflicting data on kinase inhibition selectivity be resolved?
Answer:
- Kinase Profiling Panels : Test against a broad panel (e.g., 100+ kinases) to identify off-target effects .
- Biochemical vs. Cellular Assays : Compare enzymatic IC₅₀ with cellular efficacy (e.g., phospho-kinase Western blotting) to rule out assay-specific artifacts .
- Co-crystallization : Solve X-ray structures of compound-kinase complexes to validate binding modes and guide selectivity engineering .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
